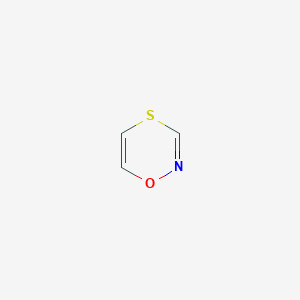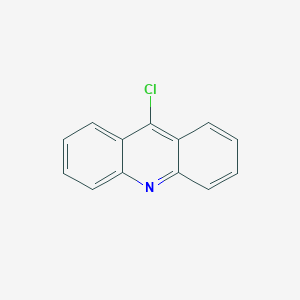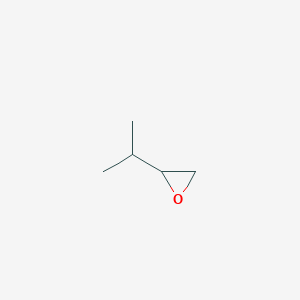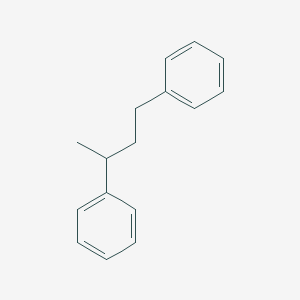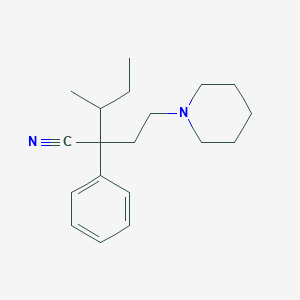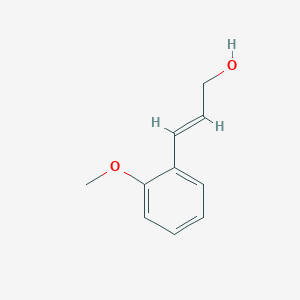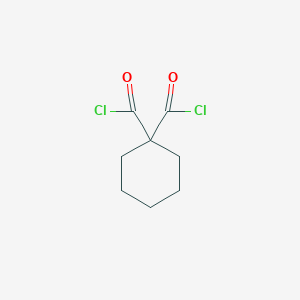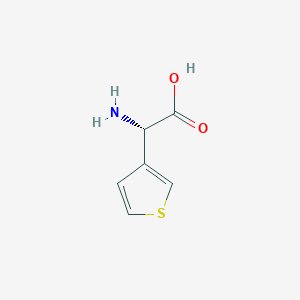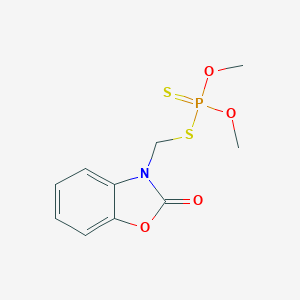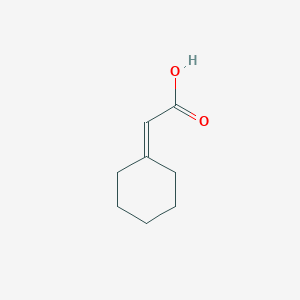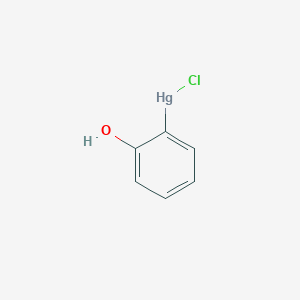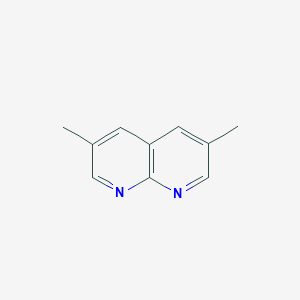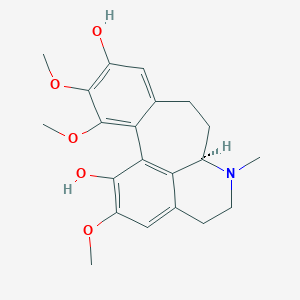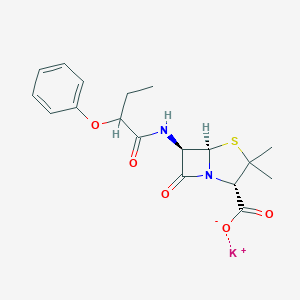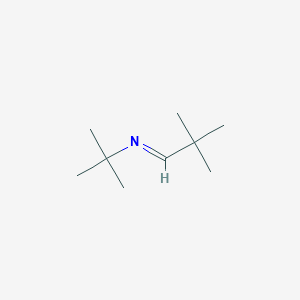
N-tert-Butyl-2,2-dimethylpropane-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-2,2-dimethylpropane-1-imine, also known as TDI, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TDI is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
N-tert-Butyl-2,2-dimethylpropane-1-imine is a reactive compound that can undergo various chemical reactions, such as nucleophilic addition and oxidation. Its mechanism of action involves the formation of a stable imine intermediate, which can react with various nucleophiles, such as amines and thiols. N-tert-Butyl-2,2-dimethylpropane-1-imine can also undergo oxidation to form a stable imine oxide, which is a useful intermediate in organic synthesis.
生化学的および生理学的効果
N-tert-Butyl-2,2-dimethylpropane-1-imine has been shown to have various biochemical and physiological effects. It has been reported to have antifungal and antibacterial activity, as well as the ability to inhibit the growth of cancer cells. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-tert-Butyl-2,2-dimethylpropane-1-imine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective reagent. N-tert-Butyl-2,2-dimethylpropane-1-imine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-tert-Butyl-2,2-dimethylpropane-1-imine can be hazardous if not handled properly, and precautions should be taken to avoid exposure to the skin and eyes.
将来の方向性
The unique properties of N-tert-Butyl-2,2-dimethylpropane-1-imine make it a promising candidate for future research. Some potential future directions include the development of new synthetic methods for N-tert-Butyl-2,2-dimethylpropane-1-imine and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to understand the mechanism of action and physiological effects of N-tert-Butyl-2,2-dimethylpropane-1-imine, which could lead to the development of new therapeutic agents.
合成法
N-tert-Butyl-2,2-dimethylpropane-1-imine is synthesized through the reaction of tert-butylamine with acetone in the presence of a catalyst. The reaction produces N-tert-Butyl-2,2-dimethylpropane-1-imine as a yellowish liquid with a boiling point of 100-101°C. The yield of N-tert-Butyl-2,2-dimethylpropane-1-imine can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and catalyst concentration.
科学的研究の応用
N-tert-Butyl-2,2-dimethylpropane-1-imine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, such as in the preparation of chiral ligands and catalysts. N-tert-Butyl-2,2-dimethylpropane-1-imine has also been used as a precursor for the synthesis of various compounds, including amino acids, peptides, and heterocycles.
特性
CAS番号 |
1432-48-0 |
|---|---|
製品名 |
N-tert-Butyl-2,2-dimethylpropane-1-imine |
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC名 |
N-tert-butyl-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7-10-9(4,5)6/h7H,1-6H3 |
InChIキー |
OSJQKOMOEHBJBR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C=NC(C)(C)C |
正規SMILES |
CC(C)(C)C=NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



